molecular formula C19H16N4O4 B11192728 Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11192728
M. Wt: 364.4 g/mol
InChI Key: DOEIHXZZOMIIHL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused with a pyrimidine ring, and it is substituted with a nitrophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The nitrophenyl group is then introduced via nitration reactions, and the methyl ester group is added through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole or pyrimidine derivatives.

Scientific Research Applications

Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzimidazole and pyrimidine rings can intercalate with DNA, affecting replication and transcription processes. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the pyrimidine ring and nitrophenyl group.

    5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Another compound with a nitrophenyl group, but with a thiophene ring instead of a benzimidazole-pyrimidine system.

Uniqueness

Methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its fused ring system and specific substitutions, which confer distinct chemical and biological properties. Its combination of a benzimidazole and pyrimidine ring with a nitrophenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16N4O4/c1-11-16(18(24)27-2)17(12-7-9-13(10-8-12)23(25)26)22-15-6-4-3-5-14(15)21-19(22)20-11/h3-10,17H,1-2H3,(H,20,21)

InChI Key

DOEIHXZZOMIIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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